High-Affinity B2 Receptor Binding with Quantified Selectivity Over B1 Receptor
Bradykinin acetate demonstrates a high-affinity, selective interaction with the bradykinin B2 receptor. In COS-7 cells expressing the human B2 receptor, bradykinin exhibits an IC50 of 0.54 nM [1]. Its selectivity for B2 over B1 is stark: it does not bind to the human B1 receptor (Ki >10,000 nM in HEK293 cells), establishing a >18,500-fold selectivity window for the B2 subtype [2]. This contrasts sharply with the B1-selective agonist Lys-des-Arg9-bradykinin, which has a Ki of 0.12 nM for the B1 receptor and an IC50 >30,000 nM for the B2 receptor, representing an inverted selectivity profile [3].
| Evidence Dimension | Receptor Binding Affinity and Selectivity (B2 vs B1) |
|---|---|
| Target Compound Data | B2 IC50 = 0.54 nM; B1 Ki = >10,000 nM |
| Comparator Or Baseline | Lys-des-Arg9-Bradykinin: B1 Ki = 0.12 nM; B2 IC50 = >30,000 nM |
| Quantified Difference | Target compound is >18,500-fold selective for B2; Comparator is >250,000-fold selective for B1 |
| Conditions | Target: COS-7 cells (B2), HEK293 cells (B1); Comparator: HEK293 cells (B1), CHO cells (B2) |
Why This Matters
This quantifies the high selectivity of Bradykinin acetate for the B2 receptor, a critical parameter for experiments focused on B2-mediated vasodilation and signaling, distinguishing it from B1-selective analogs used in chronic inflammation studies.
- [1] Bertin Bioreagent. Bradykinin (human, mouse, rat, bovine) (acetate) - Product Datasheet CAT N°: 37408. View Source
- [2] Bastian, S., Loillier, B., Paquet, J.L., et al. Stable expression of human kinin B1 receptor in 293 cells: Pharmacological and functional characterization. Br. J. Pharmacol. 1997, 122(2), 393-399. View Source
- [3] Bertin Bioreagent. Lys-(Des-Arg9)-Bradykinin (trifluoroacetate salt) - Product Datasheet CAT N°: 29922. View Source
